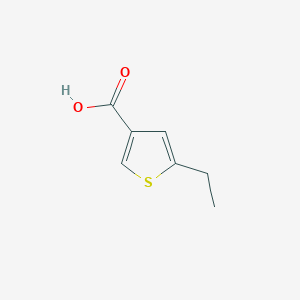

5-乙基噻吩-3-羧酸

描述

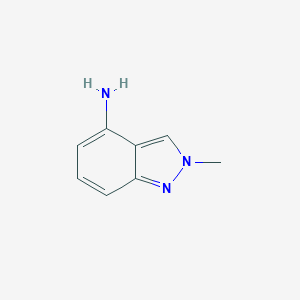

5-Ethylthiophene-3-carboxylic acid is a compound that belongs to the family of thiophene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. While the provided papers do not directly discuss 5-Ethylthiophene-3-carboxylic acid, they do provide insights into the synthesis, properties, and reactivity of structurally related thiophene compounds. These insights can be extrapolated to understand the characteristics of 5-Ethylthiophene-3-carboxylic acid.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents onto the thiophene ring. For example, the synthesis of a functionalized cyclohexene skeleton related to GS4104 utilized ring-closing metathesis and diastereoselective Grignard reactions, starting from L-serine . Similarly, ethyl 3-aminothiophene-2-carboxylate was synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, yielding a practical nonhygroscopic crystalline HCl salt . These methods highlight the versatility of thiophene chemistry and the potential routes that could be adapted for the synthesis of 5-Ethylthiophene-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and properties. For instance, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate revealed intermolecular Lewis acid-base interactions, which are significant for understanding the compound's solid-state behavior . Such structural analyses are essential for predicting the behavior of 5-Ethylthiophene-3-carboxylic acid in various environments.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, which can be used to further modify their structure. The study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, for example, involved reactions with acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to novel fluorescence properties . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate provided a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These reactions demonstrate the reactivity of thiophene derivatives and suggest possible transformations for 5-Ethylthiophene-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, stability, and acid-base characteristics, are important for their practical applications. The physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were studied, providing insights into their behavior in solution and their ability to form complexes with metal ions . Such studies are indicative of the properties that 5-Ethylthiophene-3-carboxylic acid may exhibit.

科学研究应用

聚合物合成和材料科学

导电聚合物开发:5-乙基噻吩-3-羧酸的衍生物——3′-噻吩-3-羧酸,被用于制备官能化聚3′-噻吩。这些材料即使在完全氧化状态下也表现出增加的导电性,并具有快速的电致色变,使它们在电子应用中很有用(Lee, Shim, & Shin, 2002)。

耐蚀性:聚(3,4-乙二氧基噻吩-共-吲哚-5-羧酸)共聚物涂层已经开发用于增强工业应用中的耐蚀性,特别是在酸性环境中(Gopi, Karthikeyan, Kavitha, & Surendiran, 2015)。

生物医学和环境应用

生物传感:利用聚(吲哚-5-羧酸)和聚(3,4-乙二氧基噻吩)开发了一种新型无标记电化学免疫传感平台,用于敏感检测前列腺特异抗原。这种免疫传感器显示出在临床诊断中的潜力(Jia et al., 2019)。

蛋白质检测:正在研究噻吩羧酸衍生物作为蛋白质分析的荧光生物传感器,显示出对检测牛血清白蛋白和小麦凝集素等微量蛋白具有很好的结果(Hu, Xia, & Elioff, 2016)。

有机化学和合成

合成方法:为了大规模生产,已经开发了5-乙基噻吩-3-羧酸衍生物的衍生物(如乙酸2-甲基噻吩-3-羧酸酯)的高效合成方法,突出了操作简便性和安全性(Kogami & Watanabe, 2011)。

新化合物合成:利用5-乙基噻吩-3-羧酸衍生物合成新的噻吩[2,3-d]嘧啶的研究显示出在生产对某些植物具有显著抑制活性的化合物方面具有潜力,表明可能有除草应用(Wang, Zheng, Liu, & Chen, 2010)。

安全和危害

属性

IUPAC Name |

5-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPALAIKGVKNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

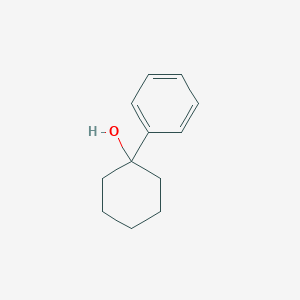

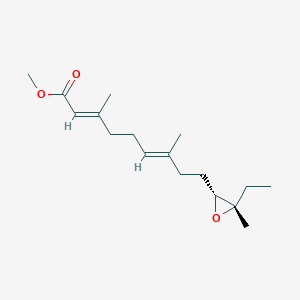

CCC1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393646 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-3-carboxylic acid | |

CAS RN |

19156-51-5 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。